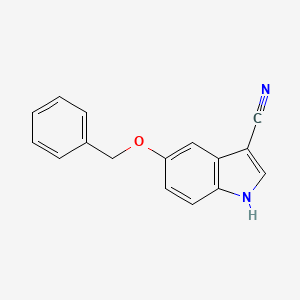

5-(benzyloxy)-1H-indole-3-carbonitrile

Description

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Medicinal Chemistry

Indole derivatives are a pivotal class of compounds, recognized for their extensive biological activities and therapeutic potential. Their structural versatility allows them to interact with a wide range of biological targets, leading to their development as potent therapeutic agents.

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The indole ring system is a quintessential example of such a scaffold. Its ability to mimic the structure of peptides and bind to various receptors and enzymes has made it a focal point in the design of novel drugs. Many approved drugs across different therapeutic areas, including anti-inflammatory, anti-cancer, and anti-viral agents, incorporate the indole moiety, underscoring its significance in drug discovery.

Beyond their direct therapeutic applications, indole derivatives serve as crucial intermediates in the synthesis of pharmaceuticals. Their chemical tractability allows for the introduction of diverse functional groups, enabling the creation of libraries of compounds for biological screening. In material sciences, the unique photophysical properties of certain indole derivatives have led to their investigation for use in organic light-emitting diodes (OLEDs) and other electronic materials. Furthermore, the indole scaffold is a common feature in numerous complex natural products, and the synthesis of these molecules often relies on the strategic use of indole-based building blocks.

Overview of 3-Substituted Indoles as Key Research Targets

Among the various positions on the indole ring, the C3-position is particularly reactive and amenable to substitution. This has led to a significant focus on 3-substituted indoles in academic and industrial research. The introduction of different substituents at this position can dramatically influence the biological activity of the resulting molecule. This has been a fruitful strategy in the development of new therapeutic agents, with many 3-substituted indole derivatives showing promise as anti-cancer, anti-HIV, and antimicrobial agents.

Rationale for Academic Investigation of 5-(benzyloxy)-1H-indole-3-carbonitrile and Analogous Derivatives

The academic investigation into this compound and its analogs is driven by several key factors rooted in the principles of medicinal chemistry and drug design. The presence of the benzyloxy group at the 5-position offers a handle for further chemical modification and can influence the compound's lipophilicity and interaction with biological targets. The carbonitrile group at the 3-position is a versatile functional group that can be transformed into other functionalities or can participate in crucial binding interactions with target proteins.

Recent research has highlighted the potential of 1H-indole-3-carbonitrile derivatives as potent inhibitors of Tropomyosin receptor kinase (TRK), a promising therapeutic target in cancers driven by NTRK gene fusions. nih.gov The investigation of compounds like this compound is part of a broader effort to develop selective and potent inhibitors for various kinases and other enzymes implicated in disease. The benzyloxy substituent can be strategically employed to explore the binding pocket of target enzymes, potentially leading to enhanced potency and selectivity. Moreover, this compound serves as a valuable building block for the synthesis of more complex indole-based molecules with potential applications in diverse areas of therapeutic research.

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound and a related precursor, 5-benzyloxyindole (B140440).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂N₂O | calpaclab.com |

| Molecular Weight | 248.28 g/mol | calpaclab.com |

| Purity | ≥98% | calpaclab.com |

| CAS Number | 194490-25-0 | calpaclab.com |

| Storage | Room temperature | calpaclab.com |

| Product Family | Protein Degrader Building Blocks | calpaclab.com |

Table 2: Physicochemical Properties of 5-Benzyloxyindole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃NO | |

| Molecular Weight | 223.27 g/mol | |

| Assay | 95% | |

| Form | Powder | |

| Melting Point | 100-104 °C | chemicalbook.com |

| CAS Number | 1215-59-4 |

Research Findings and Applications

This compound and its parent compound, 5-benzyloxyindole, are primarily utilized as reactants and building blocks in organic synthesis. Their applications are geared towards the preparation of more complex molecules with potential biological activity.

5-Benzyloxyindole is a versatile reactant used in:

The preparation of protein kinase C (PKC) inhibitors. sigmaaldrich.com

The synthesis of indole/quinoline carbothioic acid amide derivatives. sigmaaldrich.com

Regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes. sigmaaldrich.com

Metal-free Friedel-Crafts alkylation reactions. sigmaaldrich.com

Selective debenzylation of protective groups under mild reaction conditions. sigmaaldrich.com

The introduction of the carbonitrile group at the C3 position, as seen in this compound, provides a key functional group for further synthetic transformations and can be a critical pharmacophore for interacting with biological targets. Research into analogous 1H-indole-3-carbonitrile derivatives has shown their potential as potent TRK inhibitors for cancer therapy. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxy-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c17-9-13-10-18-16-7-6-14(8-15(13)16)19-11-12-4-2-1-3-5-12/h1-8,10,18H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDVYVLUUTYYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467522 | |

| Record name | 5-(Benzyloxy)-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-25-0 | |

| Record name | 5-(Benzyloxy)-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govscispace.com For this process, a functional, such as B3LYP, and a basis set, like 6-311G(d,p) or higher, are typically chosen to balance computational accuracy and efficiency. nih.gov

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. While specific DFT studies detailing the optimized geometry of 5-(benzyloxy)-1H-indole-3-carbonitrile are not extensively published, analysis of related indole (B1671886) structures provides expected values. rdd.edu.iqresearchgate.net For instance, the C-C bond lengths within the benzene (B151609) and pyrrole (B145914) rings would exhibit values intermediate between single and double bonds, confirming their aromatic character. nih.gov The geometry around the benzylic ether linkage and the cyano group would also be determined, providing a precise 3D model of the molecule.

Table 1: Representative Structural Parameters from DFT Calculations for Indole-based Scaffolds

| Parameter | Description | Typical Value (Å or °) |

|---|---|---|

| C-C (indole ring) | Bond length in the fused ring system | 1.37 - 1.45 Å |

| C-N (indole ring) | Bond length in the pyrrole moiety | 1.37 - 1.40 Å |

| C≡N (nitrile) | Bond length of the cyano group | ~1.16 Å |

| C-O-C (ether) | Bond angle of the benzyloxy linkage | ~118° |

| C-C≡N (nitrile) | Bond angle of the cyano substituent | ~178° |

Note: This data is representative of indole derivatives and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability and reactivity. wuxiapptec.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. rdd.edu.iq The energies of these orbitals also relate to the ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO).

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO would likely be distributed over the electron-withdrawing cyano group and the aromatic rings. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Formula | Description | Representative Value |

|---|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability | 4.4 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | 2.2 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | -4.0 eV |

Note: These values are illustrative and based on similar aromatic nitrile compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the molecule's surface, using a color gradient to represent different potential values. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. researchgate.net

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green regions represent neutral or non-polar areas. nih.gov

In this compound, the most negative potential (red) is expected to be concentrated around the nitrogen atom of the cyano group and the oxygen atom of the benzyloxy group, making them likely sites for interactions with electrophiles or hydrogen bond donors. The most positive potential (blue) would likely be found on the hydrogen atom attached to the indole nitrogen (N-H), indicating its susceptibility to deprotonation or interaction with a nucleophile. rdd.edu.iqbhu.ac.in

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. wisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions, which reveal intramolecular charge transfer and hyperconjugation effects. uba.ar

Molecular Modeling and Simulation Approaches

Beyond static quantum calculations, molecular modeling techniques simulate the dynamic behavior of molecules and their interactions with other entities, which is particularly crucial in the context of biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comunar.ac.id This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. mdpi.com The process involves placing the ligand into the active site of the protein and calculating a scoring function, which estimates the binding energy (often in kcal/mol). Lower binding energy values typically indicate a more stable protein-ligand complex. nih.gov

Indole derivatives are known to act as inhibitors for various protein targets, including protein kinases. sigmaaldrich.comscientificlabs.co.uk For this compound, docking studies could be performed against a target like a protein kinase to predict its inhibitory potential. The analysis would reveal key interactions, such as:

Hydrogen bonding: The indole N-H group could act as a hydrogen bond donor, while the ether oxygen and nitrile nitrogen could act as acceptors.

Hydrophobic interactions: The benzyl (B1604629) and indole rings would likely engage in hydrophobic and π-π stacking interactions with non-polar amino acid residues in the active site.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Description | Result |

|---|---|---|

| Binding Energy | Estimated free energy of binding | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site | Tyr150, Lys195, Arg222 |

| Hydrogen Bonds | Key H-bond interactions formed | Indole N-H with Asp451 (backbone C=O) |

| Hydrophobic Interactions | Key non-polar interactions | Benzyl ring with Phe148; Indole ring with Val125 |

Note: This data is hypothetical and for illustrative purposes to demonstrate the typical output of a molecular docking study.

Monte Carlo Simulations for Surface Adsorption and Interfacial Phenomena (e.g., Corrosion Inhibition)

Monte Carlo (MC) simulations are a computational method used to understand the adsorption of molecules onto surfaces, which is a key mechanism in processes like corrosion inhibition. While direct MC simulation studies on this compound are not prominently documented, research on analogous indole derivatives provides significant insight into the potential mechanisms.

Studies on similar compounds, such as 5-Benzyloxy-6-methoxyindole, have utilized MC simulations to model their interaction with metal surfaces, such as an Fe(110) surface in an aqueous environment, to investigate their efficacy as corrosion inhibitors. These simulations aim to find the most stable and low-energy adsorption configuration of the inhibitor molecule on the surface. The outputs of these simulations typically include the adsorption energy, which quantifies the strength of the interaction between the molecule and the surface, and the preferred orientation of the molecule. For benzyloxy-indole analogs, simulations have shown that the molecules tend to adsorb in a flat-lying or near-parallel orientation to the metal surface. This orientation maximizes the contact area, allowing the π-electrons from the indole and benzene rings to interact strongly with the vacant d-orbitals of the iron atoms, thus forming a protective barrier against corrosive agents.

The data generated from these simulations on related compounds, such as adsorption energies, provide a theoretical basis that correlates well with experimental findings and helps explain the observed inhibition efficiency.

Table 1: Representative Monte Carlo Simulation Outputs for Analogous Indole Derivatives as Corrosion Inhibitors

| Parameter | Description | Typical Finding for Analogous Indole Derivatives |

|---|---|---|

| Adsorption Energy | The energy released when the inhibitor molecule adsorbs onto the metal surface. A more negative value indicates stronger, more stable adsorption. | High negative values, indicating strong, spontaneous adsorption. |

| Binding Energy | The total energy of the inhibitor-surface system, providing another measure of interaction strength. | Significant energy values confirming a stable adsorbed layer. |

| Adsorption Configuration | The lowest energy orientation of the molecule on the metal surface. | A near-parallel or flat-lying orientation, maximizing surface coverage. |

| dEads/dNi | Energy of deformation, indicating the energy change upon adsorption. | Values that suggest significant electronic interaction between the molecule and the surface. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for designing and optimizing compounds with desired biological activities. Computational SAR, particularly three-dimensional quantitative SAR (3D-QSAR), establishes a mathematical correlation between the chemical structure of a series of compounds and their biological potency.

For a compound series based on the this compound scaffold, a computational SAR study would involve several steps. First, a set of structurally related analogs would be synthesized and their biological activity against a specific target (e.g., an enzyme or receptor) would be measured. Then, computational techniques are used to build predictive models. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are employed to correlate the 3D properties of the molecules, such as their steric and electrostatic fields, with their observed activity.

These models generate contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. For instance, a map might indicate that a bulky, electron-donating group at a specific position on the indole ring increases potency, while an electron-withdrawing group at another position decreases it. This information provides rational guidance for designing new, more potent derivatives by making targeted structural modifications. Although specific SAR studies for this compound are not detailed in the public literature, the principles of computational SAR are widely applied to indole-based compounds in various therapeutic areas.

Table 2: Conceptual Framework for a Computational SAR Study

| Component | Description | Example Application to an Indole Scaffold |

|---|---|---|

| Dataset | A series of structurally related compounds with measured biological activity (e.g., IC50). | Analogs of this compound with varied substituents on the benzene or indole rings. |

| Molecular Descriptors | Calculated properties of the molecules (e.g., steric, electrostatic, hydrophobic fields). | CoMFA/CoMSIA fields are calculated for each aligned molecule in the dataset. |

| Statistical Method | A method, like Partial Least Squares (PLS), to correlate descriptors with activity. | A mathematical equation is generated linking field values to biological potency. |

| Model Validation | Techniques (e.g., cross-validation, test set prediction) to ensure the model's predictive power. | The model's ability to accurately predict the activity of compounds not used in its creation is assessed. |

| Contour Maps | 3D visualizations indicating where structural modifications would enhance or diminish activity. | A map might show that positive electrostatic potential is favored near the benzyloxy group for optimal target binding. |

In Silico Prediction of Physico-Chemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Compound Design

In the early stages of drug discovery, in silico tools are used to predict the physicochemical and ADMET properties of a compound, which are crucial for its potential success as a drug. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and testing. calpaclab.comsigmaaldrich.com

For this compound, key physicochemical properties can be calculated using various software platforms. These properties are the foundation for predicting its pharmacokinetic behavior. For example, Lipinski's "Rule of Five" uses properties like molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors to assess the potential for oral bioavailability. molinspiration.com A molecule that complies with this rule is more likely to be readily absorbed and distributed in the body. molinspiration.com

Beyond these basic rules, computational models can predict a wide range of ADMET properties. These include gastrointestinal absorption, permeability across the blood-brain barrier (BBB), interaction with metabolic enzymes like the Cytochrome P450 family, and potential toxicities such as mutagenicity or carcinogenicity. ijsdr.org This comprehensive profiling allows for the early-stage filtering of compounds that are likely to fail in later clinical trials due to poor pharmacokinetics or toxicity.

Table 3: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value/Classification | Significance in Drug Design |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C16H12N2O calpaclab.com | Defines the elemental composition of the molecule. |

| Molecular Weight | 248.28 g/mol calpaclab.com | Complies with Lipinski's rule (< 500), suggesting good potential for absorption. molinspiration.com |

| LogP (Lipophilicity) | Value not available in sources | Affects solubility, absorption, distribution, and metabolism. Optimal range is typically 1-5. |

| Hydrogen Bond Donors | Value not available in sources | Complies with Lipinski's rule (< 5). Affects membrane permeability and target binding. molinspiration.com |

| Hydrogen Bond Acceptors | Value not available in sources | Complies with Lipinski's rule (< 10). Affects membrane permeability and target binding. molinspiration.com |

| Polar Surface Area (PSA) | Value not available in sources | Influences cell permeability. Generally, PSA < 140 Ų is associated with good oral bioavailability. molinspiration.com |

| Predicted ADMET Properties | ||

| Gastrointestinal (GI) Absorption | Prediction not available | High absorption is desirable for orally administered drugs. |

| Blood-Brain Barrier (BBB) Permeant | Prediction not available | Crucial for drugs targeting the central nervous system; undesirable for peripherally acting drugs. |

| CYP450 Inhibition | Prediction not available | Inhibition of metabolic enzymes can lead to adverse drug-drug interactions. |

| AMES Toxicity (Mutagenicity) | Prediction not available | A positive prediction indicates a potential risk of being a carcinogen. |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce spectra that provide information about a molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

For 5-(benzyloxy)-1H-indole-3-carbonitrile, ¹H NMR spectroscopy would reveal the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show characteristic signals for the indole (B1671886) ring protons, the benzyloxy group protons, and the labile N-H proton of the indole.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the total number of carbons and identifying the presence of key functional groups like the nitrile (C≡N) and the carbons of the aromatic systems.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position / Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Indole N-H | > 8.5 (broad singlet) | Chemical shift is solvent-dependent; exchanges with D₂O. |

| ¹H | Indole H-2 | ~7.8 (singlet) | Singlet due to lack of adjacent protons. |

| ¹H | Indole H-4 | ~7.6 (doublet) | Coupled to H-6 (meta). |

| ¹H | Indole H-6 | ~7.1 (doublet of doublets) | Coupled to H-4 (meta) and H-7 (ortho). |

| ¹H | Indole H-7 | ~7.4 (doublet) | Coupled to H-6 (ortho). |

| ¹H | Benzyl (B1604629) CH₂ | ~5.2 (singlet) | Characteristic singlet for benzylic protons adjacent to oxygen. |

| ¹H | Phenyl (C₆H₅) | 7.3-7.5 (multiplet) | Complex multiplet for the five protons of the phenyl ring. |

| ¹³C | Indole C-2 | ~128 | |

| ¹³C | Indole C-3 | ~90 | Shielded carbon due to nitrile group attachment. |

| ¹³C | Indole C-3a | ~127 | |

| ¹³C | Indole C-4 | ~115 | |

| ¹³C | Indole C-5 | ~155 | Deshielded due to ether oxygen. |

| ¹³C | Indole C-6 | ~122 | |

| ¹³C | Indole C-7 | ~112 | |

| ¹³C | Indole C-7a | ~135 | |

| ¹³C | Nitrile (C≡N) | ~118 | Characteristic shift for a nitrile carbon. |

| ¹³C | Benzyl CH₂ | ~71 | |

| ¹³C | Phenyl C-1 (ipso) | ~136 | |

| ¹³C | Phenyl C-2/6 | ~128 | |

| ¹³C | Phenyl C-3/5 | ~129 | |

| ¹³C | Phenyl C-4 | ~128 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides direct evidence for its key structural features. The spectrum of the parent compound, indole, shows characteristic absorptions that are modified by the substituents in the target molecule. nist.gov

Interactive Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3300-3500 (sharp) |

| Aromatic C-H | Stretch | 3000-3100 |

| Nitrile C≡N | Stretch | 2220-2260 (sharp, medium intensity) |

| Aromatic C=C | Stretch | 1450-1600 |

| Ether C-O-C | Asymmetric Stretch | 1200-1275 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₆H₁₂N₂O), the molecular ion peak (M⁺) in the mass spectrum would confirm its integer molecular weight of 248 Da. calpaclab.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. The calculated exact mass for C₁₆H₁₂N₂O is 248.09496 Da. An experimental HRMS value matching this calculated mass would unambiguously confirm the molecular formula.

Fragmentation analysis provides further structural proof. A common fragmentation pathway for benzylic ethers is the cleavage of the C-O bond to form a very stable benzyl cation or tropylium (B1234903) ion at m/z 91. The remainder of the molecule would form a corresponding radical cation.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of a molecule's constitution and conformation in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.com

While X-ray crystallography is a powerful tool for structural verification, a search of publicly available crystallographic databases does not indicate that the crystal structure of this compound has been determined and reported.

Chromatographic Techniques for Separation and Purity (e.g., Flash Chromatography)

Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures and for assessing the purity of the final product. Flash column chromatography is a rapid and efficient purification method widely used in synthetic organic chemistry. researchgate.net

This technique utilizes a stationary phase, typically silica (B1680970) gel, packed in a column. The crude product is loaded onto the column, and a solvent or mixture of solvents (the mobile phase) is pushed through the column under positive pressure. Compounds separate based on their differential partitioning between the stationary and mobile phases. For a molecule with the polarity of this compound, a common mobile phase would be a gradient mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). The progress of the separation is monitored by thin-layer chromatography (TLC) to collect the pure fractions of the desired product.

Specialized Techniques for Mechanistic Investigations (e.g., Mössbauer Spectroscopy with Isotopically Labeled Substrates)

Understanding the reaction mechanism by which a molecule is formed often requires specialized techniques. While the outline mentions Mössbauer spectroscopy, this method is specific to certain isotopes (like ⁵⁷Fe) and is generally not applicable to the study of typical organic reactions unless a metal-containing reagent or catalyst is involved.

A more broadly relevant and powerful technique for mechanistic investigation in organic chemistry is the use of isotopically labeled substrates. chemrxiv.orgresearchgate.net By strategically replacing an atom in a starting material with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N), chemists can trace the fate of that atom through a reaction sequence. mdpi.comyoutube.com

For instance, in a hypothetical synthesis of this compound, one could use a cyanide source labeled with ¹³C. Analysis of the final product by ¹³C NMR or mass spectrometry would confirm whether the labeled carbon was incorporated into the nitrile group, thereby verifying the proposed reaction pathway. Similarly, deuterium (B1214612) labeling at specific positions on a precursor can reveal which C-H bonds are broken or formed during the reaction, providing critical insight into the mechanism. acs.org

Research Applications and Functional Probes Derived from 5 Benzyloxy 1h Indole 3 Carbonitrile

Indole-3-Carbonitriles as Chemical Probes for Biological Systems

The inherent properties of the indole (B1671886) nucleus, such as its aromaticity, planarity, and ability to participate in hydrogen bonding, make it an excellent scaffold for the design of chemical probes. These probes are instrumental in elucidating biological processes through molecular recognition and imaging.

Design and Synthesis of Fluorescent Probes Based on the Indole Scaffold for Molecular Recognition and Imaging

While specific studies on the use of 5-(benzyloxy)-1H-indole-3-carbonitrile as a fluorescent probe are not extensively documented in publicly available research, the broader class of indole derivatives is widely employed in the design of such tools. The indole core can be chemically modified to create fluorophores that exhibit changes in their photophysical properties upon binding to specific biological targets.

The general strategy for designing indole-based fluorescent probes involves the introduction of a fluorophore and a recognition moiety onto the indole scaffold. The recognition element is designed to bind selectively to a target molecule, such as a protein or a specific ion. This binding event then triggers a change in the fluorescence signal of the probe, allowing for the detection and imaging of the target. For instance, spiropyran derivatives incorporating a 5-carboxy indole moiety have been synthesized and their photophysical properties studied, demonstrating the potential of carboxy-substituted indoles in probe development.

Molecular imaging, a technology that visualizes biological processes at the molecular and cellular levels, often utilizes such fluorescent probes. These probes can be used in various imaging modalities, including fluorescence microscopy and near-infrared (NIR) fluorescence imaging, to study disease progression and drug efficacy in living organisms.

Investigating Molecular Interactions with Biological Macromolecules (e.g., Protein Binding Studies, Enzyme Inhibition Assays)

The indole scaffold is a common feature in molecules that interact with a wide range of biological macromolecules. Understanding these interactions is crucial for drug design and development. Techniques such as fluorescence spectroscopy and enzyme inhibition assays are frequently used to characterize the binding affinity and inhibitory potential of indole derivatives.

Enzyme inhibition assays are critical for identifying and characterizing new drug candidates. These assays measure the ability of a compound to reduce the activity of a specific enzyme. The inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays. For indole derivatives, these assays have revealed potent inhibitory activity against various enzymes, as will be discussed in the following sections.

Indole Scaffolds in Inhibitor Development (Focus on Mechanistic Understanding)

The structural versatility of the indole ring system makes it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of numerous indole-based inhibitors for a variety of enzymes.

Indole-3-carbonitrile Derivatives as Kinase Inhibitors (e.g., Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition)

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is often implicated in diseases such as cancer and neurodegenerative disorders. Consequently, kinase inhibitors are a major focus of drug discovery efforts.

Indole-3-carbonitrile derivatives have emerged as potent inhibitors of Dual-specificity Tyrosine-phosphorylation-Regulated Kinase 1A (DYRK1A). calpaclab.com Overexpression of DYRK1A is associated with Down syndrome and Alzheimer's disease. Fragment-based drug design approaches have utilized the indole-3-carbonitrile scaffold to develop selective and potent DYRK1A inhibitors. calpaclab.com By modifying a starting fragment, 7-chloro-1H-indole-3-carbonitrile, researchers have synthesized a series of derivatives with improved inhibitory activity. calpaclab.com

Structure-activity relationship (SAR) studies have shown that substituents at various positions of the indole ring significantly influence the inhibitory potency. For example, the introduction of a cyclopentyl group at the 2-position of the indole-3-carbonitrile scaffold resulted in a potent DYRK1A inhibitor with an IC50 of 70 nM. calpaclab.com In contrast, substitution at the indole nitrogen with a benzyl (B1604629) group led to a complete loss of activity, highlighting the importance of an unsubstituted indole nitrogen for optimal interaction with the kinase. calpaclab.com

| Compound | Substitution Pattern | DYRK1A IC50 (nM) |

|---|---|---|

| 6s | 2-cyclopentyl-7-chloro-1H-indole-3-carbonitrile | 70 |

| 13a | 1-benzyl-7-chloro-1H-indole-3-carbonitrile | > 10,000 |

Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein (B1211001) 41

The entry of the human immunodeficiency virus (HIV-1) into host cells is mediated by the viral envelope glycoprotein gp41. This protein facilitates the fusion of the viral and cellular membranes, a critical step in the viral life cycle. Small molecules that inhibit this fusion process are a promising class of antiretroviral drugs.

Several studies have focused on the development of indole-based compounds as HIV-1 fusion inhibitors that target the gp41 protein. nih.govnih.gov These inhibitors are designed to bind to a hydrophobic pocket on the gp41 trimer, disrupting the conformational changes required for membrane fusion. nih.gov

Structure-activity relationship studies have been instrumental in optimizing the potency of these indole-based inhibitors. For instance, research has shown that the linkage between two indole rings and the nature of the substituents on the indole nucleus are critical for both binding affinity and antiviral activity. nih.gov One of the most active compounds identified, 6j, exhibited a binding affinity (KI) of 0.6 µM and an effective concentration (EC50) of 0.2 µM in cell-cell fusion and viral replication assays. nih.gov While the specific contribution of a 5-benzyloxy group has not been detailed in these studies, the exploration of various substituents on the indole ring, including at the 5-position, has been a key strategy in the development of these inhibitors. nih.gov

| Compound | Description | Binding Affinity (KI, µM) | Cell-Cell Fusion Inhibition (EC50, µM) | Viral Replication Inhibition (EC50, µM) |

|---|---|---|---|---|

| 6j | Bis-indole derivative | 0.6 | 0.2 | 0.2 |

General Exploration of Indole Scaffolds for Enzyme Inhibition Studies

The indole scaffold is a versatile platform for the development of inhibitors against a wide range of enzymes beyond kinases and viral proteins. The ability of the indole ring to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, allows for its adaptation to diverse enzyme active sites.

For example, indole derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov Indole-5,6-dicarbonitrile derivatives, for instance, have shown potent, reversible, and competitive inhibition of both MAO-A and MAO-B. unica.it These studies provide a mechanistic understanding of how the indole scaffold can be tailored to achieve potent and selective enzyme inhibition. The electronic and steric properties of substituents on the indole ring can be fine-tuned to optimize interactions with the target enzyme, leading to the development of highly effective inhibitors.

Applications in Material Science and Electrochemistry

The unique electronic and structural characteristics of the indole scaffold have led to the exploration of its derivatives in various material science and electrochemical applications. The electron-rich nature of the indole ring system, coupled with the ability to introduce a wide array of functional groups, makes these compounds promising candidates for the development of novel functional materials. Research in this area has spanned from investigating their protective properties against metal corrosion to their integration into advanced organic electronic and optoelectronic devices.

Investigation of Indole Derivatives as Corrosion Inhibitors

The ability of organic molecules to adsorb onto a metal surface and form a protective barrier against corrosive agents is a key aspect of corrosion inhibition. Indole derivatives, with their heteroaromatic structure containing nitrogen and π-electrons, have been identified as effective corrosion inhibitors for various metals and alloys.

A study on 5-(Benzyloxy)indole, a compound structurally similar to this compound, demonstrated its efficacy as a corrosion inhibitor for mild steel in a 1.0 M HCl solution. The investigation utilized potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and weight loss measurements to evaluate its performance. The findings indicated that 5-(Benzyloxy)indole acts as a good corrosion inhibitor, with its inhibition efficiency increasing with concentration. This protective action is attributed to the adsorption of the inhibitor molecules onto the steel surface, forming a barrier that impedes the corrosive process. The adsorption process was found to follow the Langmuir isotherm model, suggesting a monolayer formation on the metal surface. Both physical (electrostatic) and chemical adsorption mechanisms are thought to contribute to the inhibition.

The following table summarizes the inhibition efficiency of 5-(Benzyloxy)indole at various concentrations as determined by potentiodynamic polarization and EIS methods.

Table 1: Inhibition Efficiency of 5-(Benzyloxy)indole on Mild Steel in 1.0 M HCl

| Concentration (M) | Inhibition Efficiency (%) - Potentiodynamic Polarization | Inhibition Efficiency (%) - EIS |

|---|---|---|

| 1 x 10⁻³ | 88.2 | 89.5 |

| 5 x 10⁻⁴ | 85.1 | 86.3 |

| 1 x 10⁻⁴ | 78.4 | 80.1 |

The data clearly shows a concentration-dependent inhibition performance, with higher concentrations providing greater protection against corrosion.

Development of Advanced Organic Materials Based on Indole Scaffolds

The indole nucleus is a privileged scaffold in the design and synthesis of advanced organic materials due to its inherent electronic properties. The delocalized π-electron system within the bicyclic structure allows for efficient charge transport, making indole derivatives attractive components for organic electronics. While specific applications of this compound in this domain are still emerging, the broader family of indole-based materials has shown significant promise.

Indole derivatives are being explored as building blocks for:

Organic Semiconductors: The ability of the indole ring to participate in π-π stacking interactions facilitates intermolecular charge transfer, a critical property for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Conductive Polymers: Polymerization of indole-containing monomers can lead to the formation of conductive polymers. These materials combine the electrical properties of metals with the processability and lightweight nature of plastics, opening up possibilities for flexible electronics, sensors, and energy storage devices.

Dye-Sensitized Solar Cells (DSSCs): The electron-donating nature of the indole moiety makes it a suitable component in organic dyes for DSSCs. In these devices, the dye absorbs sunlight and injects electrons into a semiconductor, initiating the process of electricity generation. The tunability of the indole structure allows for the optimization of light absorption and energy level alignment for improved solar cell efficiency.

The presence of the benzyloxy and carbonitrile groups on the this compound scaffold offers further avenues for tailoring the material's properties. The benzyloxy group can influence solubility and molecular packing, while the electron-withdrawing carbonitrile group can modify the electronic energy levels, which is a crucial aspect in the design of organic electronic materials.

Utility as Versatile Synthetic Building Blocks and Intermediates for Complex Organic Moleculessigmaaldrich.com

Beyond its direct applications, this compound and related structures serve as highly valuable and versatile intermediates in the synthesis of more complex organic molecules. The indole core is a ubiquitous feature in a vast number of natural products, pharmaceuticals, and agrochemicals, making the development of synthetic routes from functionalized indoles a cornerstone of modern organic chemistry.

The functional groups present in this compound provide multiple reaction sites for further chemical transformations:

The Indole Nitrogen (N-H): The nitrogen atom can be alkylated, acylated, or arylated to introduce a variety of substituents, which can profoundly influence the biological activity and physical properties of the resulting molecule.

The Cyano Group (-CN): The carbonitrile functionality is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings.

The Aromatic Ring: The benzene (B151609) ring of the indole nucleus can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups.

The Benzyloxy Group (-OCH₂Ph): This group serves as a protecting group for the 5-hydroxyl functionality. It is stable under many reaction conditions but can be readily cleaved via catalytic hydrogenation to reveal the phenol, which can then be used for further functionalization.

An example of the synthetic utility of a similar scaffold is the use of 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole as a potential precursor for the synthesis of physostigmine (B191203) alkaloids, a class of medicinally important compounds. Furthermore, the related compound 5-(Benzyloxy)-1H-indole-3-carboxylic acid is described as a versatile small molecule scaffold, highlighting the broad applicability of this class of compounds in synthetic chemistry. These examples underscore the potential of this compound as a key starting material for the construction of a diverse array of complex and functionally rich molecules.

Future Directions and Emerging Research Areas

Development of Novel, Highly Efficient, and Sustainable Synthetic Methodologies for Indole-3-carbonitriles

The synthesis of indole-3-carbonitriles is a cornerstone of their utilization. Future research is increasingly directed towards methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. The development of one-pot, multi-component reactions is a particularly promising area, offering the potential to construct complex molecular architectures from simple precursors in a single step, thereby reducing waste and saving resources. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have already demonstrated their utility in the synthesis of functionalized indoles and are expected to be further refined for the preparation of diverse indole-3-carbonitrile libraries. organic-chemistry.org Innovations in catalysis, such as the use of more sustainable and earth-abundant metal catalysts or even metal-free reaction conditions, are anticipated to play a significant role. chemicalbook.com Furthermore, the application of flow chemistry and microwave-assisted synthesis is expected to enable better reaction control, scalability, and reduced reaction times, contributing to more sustainable manufacturing processes.

Advanced Computational Studies for Rational Design and Mechanistic Insights

Computational chemistry is becoming an indispensable tool in modern chemical research. For indole-3-carbonitriles, advanced computational studies, such as those employing density functional theory (DFT), can provide profound insights into their electronic structure, reactivity, and spectroscopic properties. Such studies can elucidate reaction mechanisms, predict the outcomes of unknown reactions, and guide the rational design of novel derivatives with desired properties.

Molecular docking and molecular dynamics simulations are powerful computational techniques that can be used to predict the binding affinity and mode of interaction of indole-3-carbonitrile derivatives with biological targets. researchgate.netnih.gov This in silico approach can significantly accelerate the drug discovery process by identifying promising lead compounds for a variety of diseases, including cancer and neurodegenerative disorders, where indole-containing compounds have shown considerable promise. researchgate.netnih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of these compounds with their biological activities, further aiding in their optimization. nih.gov

Exploration of Undiscovered Chemical Reactivity Profiles and Cascade Reactions

The chemical reactivity of the indole-3-carbonitrile scaffold is rich and offers avenues for further exploration. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, amides, and carboxylic acids, opening up a wide range of synthetic possibilities. mdpi.com Future research will likely focus on uncovering novel transformations of the nitrile group in the context of the indole (B1671886) ring system.

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity, represent an elegant and efficient synthetic strategy. The design of novel cascade reactions starting from 5-(benzyloxy)-1H-indole-3-carbonitrile could lead to the efficient synthesis of complex polycyclic indole alkaloids and other structurally intricate molecules. The strategic placement of the benzyloxy group at the 5-position can also be exploited to influence the regioselectivity of electrophilic aromatic substitution reactions, enabling the synthesis of specifically substituted indole derivatives.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches for Compound Discovery

The integration of advanced synthetic methodologies with high-throughput screening (HTS) and combinatorial chemistry is set to revolutionize the discovery of new bioactive compounds. creative-bioarray.com By generating large and diverse libraries of this compound derivatives through combinatorial synthesis, researchers can rapidly screen for compounds with specific biological activities against a wide array of targets. creative-bioarray.com

HTS platforms, equipped with robotic automation and sophisticated detection technologies, can screen thousands of compounds in a short period, identifying "hits" that can be further optimized into lead compounds for drug development. creative-bioarray.com This approach is particularly valuable for identifying novel inhibitors of enzymes, modulators of protein-protein interactions, or compounds with desired phenotypic effects in cell-based assays. The application of HTS to indole-3-carbonitrile libraries holds the potential to uncover new therapeutic agents for a multitude of diseases. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(benzyloxy)-1H-indole-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzyloxy groups are typically introduced via benzylation of hydroxylated indole precursors using benzyl bromide under basic conditions (e.g., NaH in DMF). The nitrile group at the 3-position can be introduced via cyanation of indole intermediates using reagents like CuCN or Pd-catalyzed cross-coupling. Optimization involves adjusting reaction time, temperature (e.g., reflux in AcOH for 3–5 hours), and stoichiometric ratios to improve yields . Purity is enhanced through column chromatography (silica gel, eluent: hexane/ethyl acetate) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the benzyloxy group (δ ~4.9–5.1 ppm for OCHPh) and nitrile functionality (absence of proton signals at C-3).

- HPLC : Used to assess purity (>95% by reverse-phase C18 columns, mobile phase: methanol/water) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 263.1052) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group or indole core) influence biological activity in related indole derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed. For example:

- Electron-withdrawing groups (e.g., -CN) at C-3 enhance binding to enzymes like 5-lipoxygenase (5-LOX) by increasing electrophilicity.

- Benzyloxy groups at C-5 improve membrane permeability due to lipophilicity, as shown in IC variations (0.031–13.4 μM in indole-based inhibitors) .

Q. How can researchers resolve contradictions in crystallographic data for indole derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or bond angles may arise from twinning or disordered solvent molecules. Strategies include:

- Data Collection : High-resolution datasets (≤1.0 Å) using synchrotron radiation.

- Refinement : SHELXL for small-molecule refinement, with restraints for disordered regions. Hydrogen bonding networks are validated using PLATON .

- Validation Tools : CheckCIF flags (e.g., ADDSYM) to identify missed symmetry elements .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates Fukui indices (e.g., using Gaussian 16) to identify electrophilic sites (C-3 nitrile) prone to nucleophilic attack.

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. water) on reaction pathways .

- Experimental Cross-Validation : Kinetic studies (e.g., monitoring nitrile hydrolysis via IR spectroscopy at 2220 cm) .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

- Methodological Answer :

- Source Identification : Compare assay conditions (e.g., cell lines vs. purified enzymes, pH, cofactors).

- Meta-Analysis : Use tools like Prism to normalize IC values across studies.

- Structural Confirmation : Re-validate compound identity via XRD or 2D NMR (e.g., HSQC, HMBC) to rule out degradation .

Safety and Handling

Q. What are the best practices for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : -20°C under inert gas (Ar/N) to prevent oxidation.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Waste Disposal : Incineration via licensed hazardous waste services. Toxicity data (e.g., LD) should be referenced from structurally similar indoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.